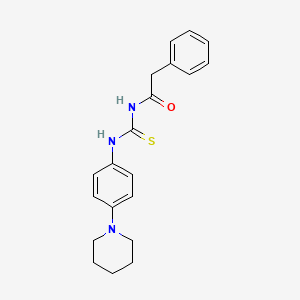

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-19(15-16-7-3-1-4-8-16)22-20(25)21-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGHTWJILHRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(piperidin-1-yl)aniline with phenyl isothiocyanate to form the intermediate 4-(piperidin-1-yl)phenylthiourea.

Acylation: The intermediate is then acylated using phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamothioyl and acetamide groups undergo hydrolysis under acidic or alkaline conditions:

-

Mechanistic Insight :

The thiourea moiety (-NHC(=S)-) is susceptible to acid-catalyzed cleavage, releasing H₂S and forming primary amines . Under alkaline conditions, the acetamide group hydrolyzes to a carboxylic acid, while the carbamothioyl group decomposes to isocyanate intermediates .

Nucleophilic Substitution at the Carbamothioyl Group

The sulfur atom in the carbamothioyl group acts as a nucleophilic site:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hrs | S-Methylated derivative (N-methylthiourea) | |

| Benzyl chloride | Acetone, KI, 50°C, 8 hrs | S-Benzyl derivative |

-

Key Observation :

Alkylation at sulfur proceeds with moderate yields (44–78%) . The reaction is stereoelectronically hindered by the adjacent phenyl and piperidinyl groups .

Oxidation Reactions

The thiourea group undergoes oxidation to form disulfides or sulfonic acids:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol, RT, 2 hrs | Disulfide dimer (via S–S bond formation) | |

| KMnO₄ (5%) | H₂SO₄, 0°C, 1 hr | Sulfonic acid derivative |

-

Structural Impact :

Oxidation to disulfides retains the piperidine ring’s integrity, while strong oxidants like KMnO₄ degrade the thioamide to sulfonic acids .

Ring Functionalization of the Piperidine Moiety

The piperidine ring undergoes quaternization or N-alkylation:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Methyl triflate | DCM, 0°C, 30 min | N-Methylpiperidinium triflate salt | |

| Acetyl chloride | Pyridine, RT, 4 hrs | N-Acetylpiperidine derivative |

-

Applications :

Quaternization enhances water solubility, facilitating biological evaluation . N-Acylation modifies electron density on the piperidine ring, altering reactivity .

Cycloaddition and Heterocycle Formation

The carbamothioyl group participates in cyclization reactions:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| CS₂, NH₄SCN | Ethanol, 70°C, 6 hrs | Thiazolidinone derivative | |

| Phenyl isothiocyanate | DMF, 100°C, 12 hrs | Thiazole-2-thione hybrid |

-

Mechanism :

Reaction with CS₂ and NH₄SCN proceeds via intermediate thiocyanate formation, followed by cyclization to thiazolidinones . Phenyl isothiocyanate facilitates thiazole synthesis through [2+3] cycloaddition .

Electrophilic Aromatic Substitution

The phenyl rings undergo halogenation or nitration:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Br₂ (1 eq) | FeBr₃, DCM, RT, 2 hrs | Brominated derivative (para to acetamide) | |

| HNO₃/H₂SO₄ | 0°C, 30 min | Nitro-substituted analog |

-

Regioselectivity :

Electrophilic substitution occurs preferentially on the 4-piperidinylphenyl ring due to electron-donating effects of the piperidine group.

Complexation with Metal Ions

The thiourea moiety acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 1 hr | Tetrahedral Cu(II) complex | |

| AgNO₃ | Aqueous NH₃, RT, 30 min | Linear Ag(I) coordination polymer |

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of compounds similar to 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide exhibit anticonvulsant properties. In studies involving animal models of epilepsy , several compounds were synthesized and evaluated for their efficacy against seizures. For instance, certain derivatives demonstrated significant protective effects in maximal electroshock (MES) tests, suggesting potential as antiepileptic drugs (AEDs) .

| Compound | ED50 (mg/kg) | Neurotoxicity (TD50) | Protective Index |

|---|---|---|---|

| 2-Phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide | TBD | TBD | TBD |

| Phenytoin | 28.10 | >100 | >3.6 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies indicate that it exhibits activity against a range of bacteria, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperidine and phenyl rings can significantly affect biological activity. For example, modifications to the thiourea group have been linked to enhanced binding affinity to specific receptors, which can lead to improved efficacy in therapeutic applications .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives based on the core structure of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide. These derivatives were tested for their anticonvulsant activity using both MES and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that some derivatives had comparable or superior activity compared to established AEDs like phenytoin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide and various biological targets, including sodium channels involved in seizure activity. These studies help elucidate the mechanism by which these compounds exert their pharmacological effects .

Mechanism of Action

The mechanism of action of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Piperazine and Sulfonamide Derivatives

- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibits superior analgesic activity compared to paracetamol, attributed to the 4-methylpiperazine group enhancing receptor affinity .

- 2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)acetamide : Demonstrates potent antimicrobial activity (MIC: 2–4 µg/mL against S. aureus and E. coli), outperforming the piperidin-1-yl variant in ligand efficiency (LE: 0.43 vs. 0.38) .

Pyrrolidine and Sulfamoyl Derivatives

- 2-Phenyl-N-{4-(pyrrolidin-1-yl)-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]phenyl}acetamide: The pyrrolidine ring (5-membered vs. 216–218°C for piperidine analogues) .

Pharmacological Activity Comparison

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Increase melting points and thermal stability (e.g., 7g: 234–236°C ) but may reduce solubility.

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring enhances hydrophobic interactions in microbial targets, while pyrrolidine improves solubility due to reduced steric bulk .

- Thiazole vs. Piperidine : Thiazole-containing derivatives show higher antimicrobial potency, likely due to additional hydrogen-bonding interactions with bacterial enzymes .

Biological Activity

2-Phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural components, which include a piperidine ring, a phenyl group, and a carbamothioyl moiety. This combination of functional groups suggests potential biological activities that warrant investigation.

Chemical Structure

The chemical structure of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiourea moiety allows for hydrogen bonding and coordination with metal ions, which can influence enzymatic activity and receptor modulation. Furthermore, the piperidine ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Enzyme Inhibition

Recent studies have highlighted the potential of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide as an inhibitor of cholinesterases, which are crucial for neurotransmitter regulation. For instance, derivatives of similar thiourea compounds have shown effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potency .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-Phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide | AChE | TBD |

| N-(2,4-dimethylphenylcarbamothioyl)acetamide | AChE | 1.99 |

| N-(4-methoxyphenylcarbamothioyl)acetamide | BChE | 1.99 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that similar compounds exhibit inhibitory concentrations against colon adenocarcinoma and mouse hepatoblastoma cell lines, indicating potential anticancer properties .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HRT-18 (Colon Adenocarcinoma) | 15b | 21.44 |

| HC-04 (Mouse Hepatoblastoma) | 15b | 24.12 |

| HBL-100 (Breast Epithelial Cells) | 15a | 27.37 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds. For example, a study focused on the synthesis of N-(arylcarbamothioyl) acetamides demonstrated their effectiveness as cholinesterase inhibitors through in vitro assays . Another study investigated the anticancer activity of substituted thiourea derivatives, revealing their potential as therapeutic agents against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide, and how can intermediates be purified?

- Methodology :

- Multi-step synthesis : Start with phenylacetic acid derivatives and react with 4-(piperidin-1-yl)aniline via carbamothioyl coupling. Use thiophosgene or thiourea derivatives for introducing the carbamothioyl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate intermediates .

- Characterization : Confirm structure via H/C NMR (peaks at δ 7.2–7.5 ppm for aromatic protons, δ 2.5–3.5 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Analytical HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time and peak symmetry indicate purity (>95% by area) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature >200°C suggests suitability for high-temperature reactions) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodology :

- Solvent screening : Test solubility in DMSO (common stock solution), ethanol, and dichloromethane. Use UV-Vis spectroscopy (λ~270 nm) to quantify solubility thresholds .

- Partition coefficient (LogP) : Estimate via shake-flask method (octanol/water) to predict membrane permeability in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets of this compound?

- Methodology :

- Substituent modulation : Synthesize analogs with variations in the phenyl ring (e.g., electron-withdrawing groups) or piperidine moiety (e.g., N-alkylation) to assess impact on receptor binding .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the carbamothioyl group .

- In vitro assays : Pair SAR with enzyme inhibition (e.g., IC determination via fluorescence polarization) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to evaluate factors (temperature, catalyst loading, reaction time). Use ANOVA to identify significant variables .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Methodology :

- Quantum chemical calculations : Perform density functional theory (DFT) to map electron density around the carbamothioyl group, predicting reactivity with biological nucleophiles .

- Molecular dynamics (MD) simulations : Simulate binding to off-target proteins (e.g., cytochrome P450 isoforms) to explain discrepancies in metabolic stability .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodology :

- CRISPR/Cas9 knockouts : Generate cell lines lacking hypothesized targets (e.g., PI3K isoforms) to confirm pathway-specific effects .

- Click chemistry : Conjugate with fluorescent probes (e.g., BODIPY) for subcellular localization studies via confocal microscopy .

Safety and Data Integrity

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Emergency procedures : For spills, neutralize with activated charcoal and dispose as hazardous waste .

Q. How should researchers address contradictory data in dose-response studies?

- Methodology :

- Orthogonal assays : Validate results using both MTT and ATP-lite assays to rule out assay-specific artifacts .

- Meta-analysis : Apply hierarchical Bayesian models to integrate data from multiple studies, accounting for batch effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.